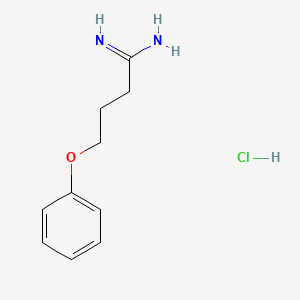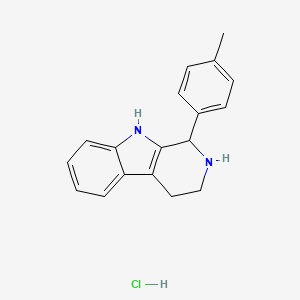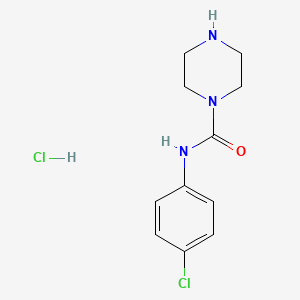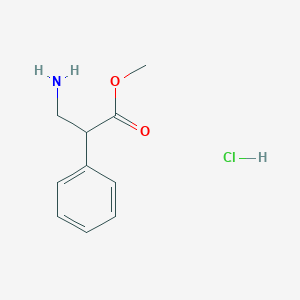
3-(Trifluoromethyl)piperidin-2-one
Descripción general
Descripción
3-(Trifluoromethyl)piperidin-2-one is a chemical compound with the molecular formula C6H8F3NO and a molecular weight of 167.13 . It is a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for 3-(Trifluoromethyl)piperidin-2-one is 1S/C6H8F3NO/c7-6(8,9)4-2-1-3-10-5(4)11/h4H,1-3H2,(H,10,11) . This indicates that the compound has a piperidinone ring with a trifluoromethyl group attached.Physical And Chemical Properties Analysis
3-(Trifluoromethyl)piperidin-2-one is a solid substance stored in dry conditions at 2-8°C . It has a molecular weight of 167.13 and a molecular formula of C6H8F3NO .Aplicaciones Científicas De Investigación
Proteomics Research
3-(Trifluoromethyl)piperidin-2-one: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound serves as a biochemical tool for probing protein interactions and dynamics, aiding in the understanding of cellular processes at the molecular level .
Synthesis of Piperidine Derivatives
This compound is a key intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial for designing drugs as they are present in more than twenty classes of pharmaceuticals, including alkaloids . The versatility of 3-(Trifluoromethyl)piperidin-2-one allows for the development of novel compounds with potential therapeutic applications.
Pharmacological Applications
Piperidine derivatives, including those derived from 3-(Trifluoromethyl)piperidin-2-one , play a significant role in the pharmaceutical industry. They are involved in the creation of drugs that target a wide range of diseases, showcasing the compound’s importance in drug discovery and development .
Antiviral Agent Design
Recent studies have highlighted the potential of 3-(Trifluoromethyl)piperidin-2-one derivatives as promising antiviral agents. These derivatives have been evaluated for their efficacy in vitro and in silico, and show promise in the structure-activity relationship studies for the treatment of viral infections .
Biological Activity Studies
The compound is used in the study of biological activity, particularly in the context of synthetic and natural piperidines. It is a valuable substrate for the synthesis of biologically active piperidines, which are assessed for their pharmacological activity .
Organic Chemistry Research
In organic chemistry, 3-(Trifluoromethyl)piperidin-2-one is employed in the exploration of intra- and intermolecular reactions. These reactions lead to the formation of various piperidine derivatives, which are essential for the advancement of organic synthesis methods .
Drug Construction
The compound’s structure is integral in the construction of synthetic medicinal blocks for drugs. Its inclusion in drug frameworks is due to its ability to enhance the efficacy and specificity of pharmaceuticals .
COVID-19 Treatment Research
There is ongoing research into the use of 3-(Trifluoromethyl)piperidin-2-one derivatives for maintaining immune homeostasis in COVID-19 treatment. These studies are part of the broader effort to discover potent antiviral agents targeting SARS-CoV-2 proteases .
Safety and Hazards
Direcciones Futuras
Piperidines, which include 3-(Trifluoromethyl)piperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mecanismo De Acción
Target of Action
Some related compounds have been shown to have antiviral activities, suggesting potential targets could be viral proteins or cellular proteins involved in viral replication .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to inhibit viral replication, suggesting that 3-(trifluoromethyl)piperidin-2-one may interact with its targets to prevent the replication of viruses .
Biochemical Pathways
Given the potential antiviral activity of similar compounds, it’s plausible that this compound could affect pathways related to viral replication .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Based on the potential antiviral activity of similar compounds, it’s possible that this compound could inhibit viral replication, leading to a decrease in viral load .
Propiedades
IUPAC Name |
3-(trifluoromethyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO/c7-6(8,9)4-2-1-3-10-5(4)11/h4H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEBTTOBFKEZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)piperidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline hydrochloride](/img/structure/B1416719.png)
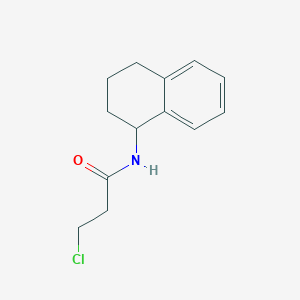
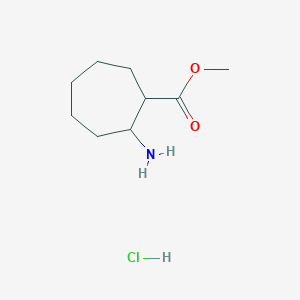
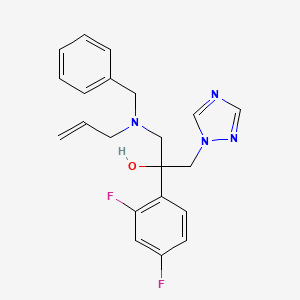
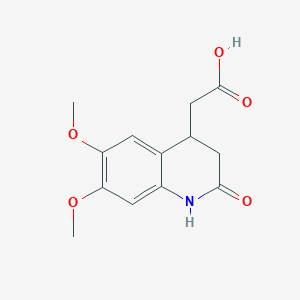
![4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1416728.png)

![Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B1416731.png)

